molecular formula C15H17NO4S B5762588 4-ethoxy-N-(3-methoxyphenyl)benzenesulfonamide

4-ethoxy-N-(3-methoxyphenyl)benzenesulfonamide

Cat. No. B5762588
M. Wt: 307.4 g/mol
InChI Key: BMFPEWIIBMVNKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(3-methoxyphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is used in scientific research for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(3-methoxyphenyl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the inflammatory response.
Biochemical and Physiological Effects:
4-ethoxy-N-(3-methoxyphenyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins, which can lead to a reduction in the growth and proliferation of cancer cells and the inflammatory response. This compound has also been found to have antibacterial properties.

Advantages and Limitations for Lab Experiments

One advantage of using 4-ethoxy-N-(3-methoxyphenyl)benzenesulfonamide in lab experiments is its potential therapeutic properties. This compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. However, one limitation is its low yield in the synthesis method, which can make it difficult to obtain large quantities for research purposes.

Future Directions

There are several future directions for research on 4-ethoxy-N-(3-methoxyphenyl)benzenesulfonamide. One direction is to study its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to investigate its antibacterial properties and its potential use in the development of new antibiotics. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for higher yields.

Synthesis Methods

The synthesis of 4-ethoxy-N-(3-methoxyphenyl)benzenesulfonamide involves the reaction between 3-methoxyaniline and 4-ethoxybenzenesulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with a weak acid to obtain the final product. The yield of this synthesis method is around 50%.

Scientific Research Applications

4-ethoxy-N-(3-methoxyphenyl)benzenesulfonamide has been found to have potential therapeutic properties in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.

properties

IUPAC Name

4-ethoxy-N-(3-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-3-20-13-7-9-15(10-8-13)21(17,18)16-12-5-4-6-14(11-12)19-2/h4-11,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFPEWIIBMVNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(3-methoxyphenyl)benzenesulfonamide

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